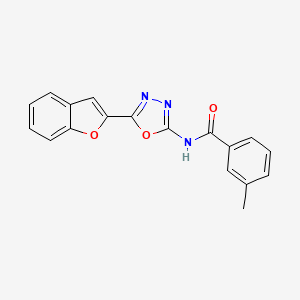
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that is found naturally in various plants and can also be synthesized . It has a wide range of biological and pharmacological applications, making it a potential natural drug lead compound .
Synthesis Analysis
Benzofuran rings can be constructed using several methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, benzofuran substituted chalcone compounds have been developed and utilized as anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structures .Scientific Research Applications
Chemical Synthesis and Derivatives Formation One of the notable applications in scientific research is the development of methodologies for the synthesis of novel compounds. For instance, a practical methodology was developed for the synthesis of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids, demonstrating the versatility of similar compounds in creating new chemical entities with potential biological activities (Anterbedy, Mokenapelli, & Thalari, 2021). Furthermore, the one-pot four-component synthesis of N2-alkyl-N3-[2-(1,3,4-oxadiazol-2-yl)aryl]benzofuran-2,3-diamines showcases the chemical adaptability of oxadiazole derivatives in producing complex molecules (Adib et al., 2012).
Biological Activities and Potential Therapeutic Applications A significant portion of research on compounds like N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide focuses on their biological activities and potential as therapeutic agents. For example, studies have explored the antimicrobial properties of novel 2-substituted-3-methylbenzofuran derivatives, revealing some compounds with significant antimicrobial activity (Abdel‐Aziz, Mekawey, & Dawood, 2009). Additionally, oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety were evaluated for their antimicrobial activity, highlighting the role of structural variations in modulating biological effects (Joshi, Bapodra, & Parekh, 1997).
Anticancer Potential Research has also delved into the anticancer potential of related compounds. A study on dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization identified certain derivatives exhibiting promising anticancer activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999). Moreover, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity, suggesting the utility of such compounds in developing novel anticancer therapies (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that HMS3498O05 may interact with a variety of cellular targets involved in these processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that HMS3498O05 might interact with its targets, leading to inhibition of cell growth and proliferation.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it’s likely that HMS3498O05 affects multiple biochemical pathways
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing
Result of Action
Given the reported biological activities of benzofuran compounds , it’s plausible that HMS3498O05 may lead to inhibition of cell growth and proliferation, potentially through interaction with various cellular targets.
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on developing new therapeutic agents and improving the bioavailability of these compounds .
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-5-4-7-13(9-11)16(22)19-18-21-20-17(24-18)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNTCYFACITSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

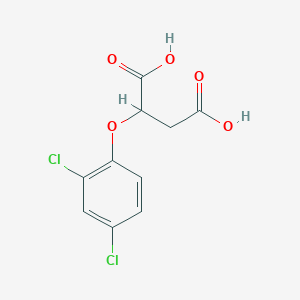
![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)
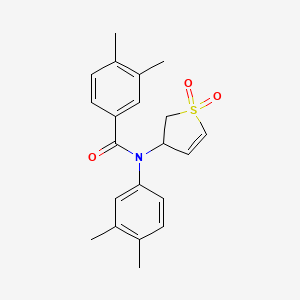

![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)
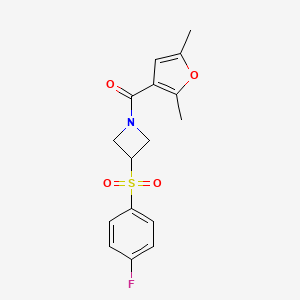
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)
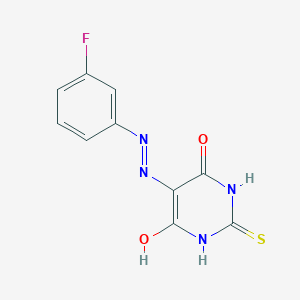
![3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2919829.png)
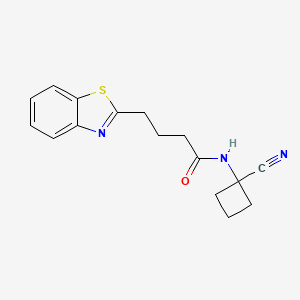
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)
